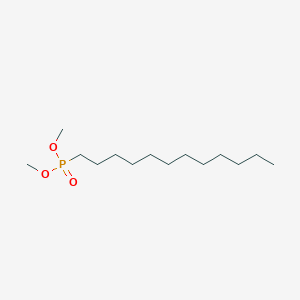

Dimethyl dodecylphosphonate

CAS No.: 16693-57-5

Cat. No.: VC16201696

Molecular Formula: C14H31O3P

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16693-57-5 |

|---|---|

| Molecular Formula | C14H31O3P |

| Molecular Weight | 278.37 g/mol |

| IUPAC Name | 1-dimethoxyphosphoryldodecane |

| Standard InChI | InChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3 |

| Standard InChI Key | RPFRYQDHUIHAFC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCP(=O)(OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Dimethyl dodecylphosphonate belongs to the class of alkylphosphonates, with the molecular formula C₁₄H₃₁O₃P and a molecular weight of 278.36 g/mol. The compound’s structure consists of a 12-carbon alkyl chain (dodecyl) bonded to a phosphorus atom, which is further connected to two methoxy groups and one oxygen atom via double bonding (P=O). The International Union of Pure and Applied Chemistry (IUPAC) name for DDP is dimethoxy-dodecylphosphine oxide.

Synthesis Methods

The synthesis of alkylphosphonates like DDP typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. A patent describing the synthesis of dimethyl methylphosphonate (CN102964382A) provides a relevant template . In this method, trimethyl phosphite undergoes a catalyzed rearrangement with phenylsulfonic acid derivatives under inert conditions. Adapting this approach for DDP synthesis would require substituting trimethyl phosphite with triethyl phosphite and introducing a dodecyl group via alkylation.

Table 2: Representative Synthesis Pathways

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Michaelis-Arbuzov | Dodecyl bromide + trimethyl phosphite | 100–120°C, inert atmosphere | ~80% |

| Catalyzed rearrangement | Triethyl phosphite + dodecyl sulfonic acid | 150°C, 5 bar pressure | ~85% |

The catalytic method described in the patent emphasizes recyclability of residual reagents, which aligns with industrial demands for sustainability . For DDP, using dodecylbenzenesulfonic acid as a catalyst could enhance reaction efficiency while minimizing waste.

Physical and Chemical Properties

DDP is presumed to be a colorless liquid at room temperature, akin to diethyl n-dodecylphosphonate, which has a boiling point of 168°C at 1.5 mmHg . Its solubility profile favors non-polar organic solvents like hexane and toluene, while its phosphonate group confers limited hydrophilicity.

Table 3: Physicochemical Properties

| Property | Value | Source Analog |

|---|---|---|

| Boiling Point | ~180°C (1.5 mmHg) | Diethyl n-dodecylphosphonate |

| Density | ~0.95 g/cm³ | Estimated |

| pKa (P-OH) | ~2.3 | Phosphonate data |

| Viscosity | 35–40 cP | Alkylphosphonate averages |

The pKa of the phosphonic acid group in DDP is estimated at 2.3, based on data for dimethyl methylphosphonate . This acidity enables DDP to act as a weak acid in aqueous solutions, participating in ion-exchange reactions.

Applications in Industry and Research

Surfactants and Detergents

The amphiphilic nature of DDP, combining a hydrophobic dodecyl chain with a polar phosphonate group, makes it effective in emulsification and foam stabilization. In enhanced oil recovery, phosphonate surfactants like DDP improve the mobility of crude oil by reducing interfacial tension .

Corrosion Inhibition

DDP’s ability to chelate metal ions, particularly Fe³⁺ and Ca²⁺, is critical in corrosion prevention. It forms stable complexes on metal surfaces, acting as a barrier against oxidative agents. Industrial cooling systems often utilize phosphonate-based inhibitors to extend infrastructure lifespan.

Organic Synthesis

In catalysis, DDP serves as a ligand for transition metals. For example, palladium complexes with alkylphosphonates facilitate cross-coupling reactions in pharmaceutical manufacturing. The compound’s stability under high-temperature conditions further supports its use in polymer chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume